molecular formula C3H5NaO3 B152708 Sodium L-lactate CAS No. 867-56-1

Sodium L-lactate

Cat. No. B152708
CAS RN: 867-56-1
M. Wt: 112.06 g/mol
InChI Key: NGSFWBMYFKHRBD-DKWTVANSSA-M
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Description

Sodium L-lactate (SL) is a salt form of lactic acid and is commonly used in the food and pharmaceutical industries due to its preservative and antibacterial properties. It is known for its ability to inhibit the growth of various microorganisms, including Listeria monocytogenes, Staphylococcus aureus, and Salmonella spp., which is particularly beneficial in food preservation . Additionally, SL has been found to interact with proteins such as bovine serum albumin (BSA), which is significant for understanding its behavior in biological systems .

Synthesis Analysis

The production of L-lactic acid, from which sodium L-lactate can be derived, has been studied using a sodium lactate tolerant mutant strain of Bacillus sp. Na-2. This strain was used in a sodium hydroxide-based L-lactic acid production process, which showed promising results for industrial-scale production due to its high productivity, conversion rate, and optical purity .

Molecular Structure Analysis

Sodium complexes with NNO-tridentate Schiff base ligands have been synthesized and used as catalysts for the ring-opening polymerization of L-lactide. The structure of these complexes, particularly their electronic effects, significantly influences their catalytic activity. For instance, ligands with electron-donating groups have been shown to increase the activity of sodium complexes in catalyzing polymerization .

Chemical Reactions Analysis

Sodium L-lactate has been shown to affect the expression of various molecules in biological systems. For example, it can increase the expression and release of matrix metalloproteinase (MMP) and cytokines in U937 macrophage-like cells, which may contribute to the pathogenesis of type 2 diabetes by enhancing inflammation . Additionally, sodium L-lactate influences the expression and release of brain-derived neurotrophic factor (BDNF), inducible nitric oxide synthase (iNOS), and heat shock protein 70 kDa (HSP70) in human astrocytes and SH-SY5Y cell cultures .

Physical and Chemical Properties Analysis

Sodium L-lactate's physical and chemical properties have been evaluated in various food products. It has been found to lower water activity and pH, which contributes to its antimicrobial effects . In comminuted sausages, SL has been shown to influence chemical composition, physico-chemical and textural properties, and to have an antilisterial effect . In hot-boned pork sausage patties, SL and acetic acid derivatives have been shown to affect color retention, microbial growth, and sensory attributes . Furthermore, the interaction of SL with BSA has been studied, revealing that van der Waals interactions and hydrogen bonds are the main forces in the binding process .

Scientific Research Applications

Sodium L-lactate and Protein Interaction

Research has shown that Sodium L-lactate (SL) interacts with bovine serum albumin (BSA), indicating its potential in food and pharmaceutical industries due to its antioxidant and antibacterial properties. The interaction, analyzed through spectroscopic and molecular modeling studies, revealed that SL binds with BSA through van der Waals interactions and hydrogen bonds. This binding is a spontaneous process and involves specific amino acid residues, highlighting the significance of SL in protein interaction and stability (Javaheri-Ghezeldizaj et al., 2020).

Sodium L-lactate in Food Processing

Sodium L-lactate has been explored as a novel draw solute in the forward osmosis process in food processing. As a common, low-cost food additive, it's non-toxic and generates high osmotic pressure, making it ideal for concentrating sugar solutions and orange juice while preserving food quality and enabling efficient membrane regeneration (Xiao et al., 2021).

Antimicrobial Applications

Sodium L-lactate has been evaluated for its antimicrobial effects, especially in meat products. Studies demonstrate that it can inhibit the growth of foodborne pathogens like Listeria monocytogenes. When used in meat products, it can reduce carcass contamination and control bacterial growth, contributing to the extension of product shelf life. This makes it a valuable, non-toxic, and harmless preservative in the food industry (Yua, 2014).

Lactate in Cancer Therapy

Innovative research has explored the use of plasma-activated sodium L-lactate solutions in cancer therapy. Studies have identified specific chemical products in plasma-activated L-sodium lactate solutions, like glyoxylate and 2,3-dimethyltartrate, which have shown selective cytotoxic effects on glioblastoma cells but not on normal astrocytes. These findings are opening new pathways in cancer treatment, exploring how plasma-activated L-sodium lactate can be used to target cancer cells selectively (Tanaka et al., 2021).

Lactate in Neurology

In neurology, sodium L-lactate has been studied for its potential neuroprotective effects, particularly in brain ischemia. Research indicates that lactate can serve as a major energy source for the brain, especially when glucose is not sufficiently available. Administering sodium L-lactate to animal models prior to induced brain ischemia showed reduced cell death and weight loss, suggesting that lactate can be neuroprotective. However, the effectiveness of lactate may depend on the type of anesthetic agent used during the treatment (Horn & Klein, 2013).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

Lactate, originally thought to be a metabolic waste product of glycolysis, has recently been reconceptualized to play a pleiotropic role in shaping cell identities through metabolic rewiring and epigenetic modifications . Future research directions include exploring the role of lactate in cell cycle regulation and proliferation , and its potential as a therapeutic intervention .

properties

IUPAC Name

sodium;(2S)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSFWBMYFKHRBD-DKWTVANSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052830
Record name Sodium L-lactate
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Molecular Weight

112.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, 2-hydroxy-, sodium salt (1:1), (2S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Sodium L-lactate

CAS RN

867-56-1
Record name Sodium lactate, l-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-hydroxy-, sodium salt (1:1), (2S)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium L-lactate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (S)-lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.603
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM LACTATE, L-
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Synthesis routes and methods

Procedure details

A 10% sodium lactate solution was reacted at 30° C. according to the invention with a saturated solution of CO2 in water (carbonic acid). 46 g Sodium lactate produced 36 g of lactic acid and 20 g of sodium carbonate which may be used as a solution for neutralizing and regulating the pH of a fermentation. A further purification of the lactic acid can be performed by known methods using ion exchangers, esterification or extraction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,760
Citations
TR Kasari, JM Naylor - Journal of the American Veterinary Medical …, 1985 - europepmc.org
… was given two 3.6-L volumes (the first 3.6 L given in the first hour) of a polyionic fluid alone (control group) or were given the polyionic fluid with sodium bicarbonate, sodium L-lactate, or …
Number of citations: 135 europepmc.org
S Kuze, T Naruse, M Yamazaki, K Hirota… - Anesthesia & …, 1992 - journals.lww.com
… We investigated whether sodium L-lactate or sodium racemic … ’s solutions containing no lactate, sodium L-lactate, or racemic lactate at … at nearly the same rate as that of sodium L-lactate. …
Number of citations: 25 journals.lww.com
H Connor, HF Woods, JGG Ledingham - Annals of nutrition and …, 1983 - karger.com
After infusion of sodium D(-)L(+)-lactate in healthy man the clearance of the D(-)-isomer from blood was 70% of that of the L(+)-isomer. Utilisation of L(+)-lactate may have been inhibited …
Number of citations: 96 karger.com
SM Wolahan, HC Mao, C Real… - Journal of …, 2018 - Wiley Online Library
… We show that supplementing sodium L-lactate to approximately 2 mM by constant intravenous infusion results in an increase in total cerebral lactate uptake without changing glucose …
Number of citations: 14 onlinelibrary.wiley.com
M Coco, S Caggia, G Musumeci… - Journal of …, 2013 - Wiley Online Library
… We propose, based on these findings, that sodium L-lactate affects the expression of BDNF … stimulation by high levels of sodium L-lactate. Sodium L-lactate differently and dose and time …
Number of citations: 69 onlinelibrary.wiley.com
NR Alpert, WS Root - American Journal of Physiology …, 1954 - journals.physiology.org
METHODS Abdominal evisceration was carried out upon seven dogs anesthetized with pentobarbital. The entire alimentary canal from the rectum to the lower part of the esophagus …
Number of citations: 75 journals.physiology.org
JC De Wit, FM Rombouts - Food Microbiology, 1990 - Elsevier
Sodium lactate (5%) used in neutral culture media has an antimicrobial effect which rises above that what would be expected from its water activity lowering effect. This antimicrobial …
Number of citations: 151 www.sciencedirect.com
H Connor, HF Woods, JGG Ledingham… - Annals of Nutrition and …, 1982 - karger.com
Mathematical models were used to study the elimination of L(+)-lactate during and after an intravenous load of unlabelled sodium L(+)-lactate in 20 normal postprandial subjects. …
Number of citations: 78 karger.com
B Barbarat, RA Podevin - Journal of Biological Chemistry, 1988 - Elsevier
We re-examined the electrical and stoichiometric properties of the Na+-L-lactate cotransporter using highly purified brush-border membrane vesicles prepared from the whole cortex of …
Number of citations: 26 www.sciencedirect.com
L Chan, J Slater, J Hasbargen, DN Herndon… - … and Behavioral Science, 1994 - Springer
… induced in rats by the intraperitoneal infusion of sodium D-lactate sufficient to raise serum D-lactate concentration to 25 mM, whereas infusion of equal quantities of sodium L-lactate …
Number of citations: 81 link.springer.com

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